molecular formula C19H17FN2O B15104202 3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B15104202
M. Wt: 308.3 g/mol
InChI Key: BLTBRNPXVGAWNH-UHFFFAOYSA-N
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Description

“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” is a complex organic compound that belongs to the class of isoquinolines and indoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and indole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Isoquinoline precursor: Synthesized through Pictet-Spengler reaction.

    Indole precursor: Synthesized via Fischer indole synthesis.

    Coupling reaction: Often involves palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysts: Use of efficient catalysts to speed up the reaction.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, alkyl, or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroisoquinoline derivatives: Known for their diverse biological activities.

    Indole derivatives: Widely studied for their pharmacological properties.

Uniqueness

“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” is unique due to its specific combination of isoquinoline and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(5-fluoro-1-methylindol-2-yl)methanone

InChI

InChI=1S/C19H17FN2O/c1-21-17-7-6-16(20)10-15(17)11-18(21)19(23)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3

InChI Key

BLTBRNPXVGAWNH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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